Ivermectin B1a

macrocyclic lactone structure-activity relationship chemical reduction

Researchers requiring homolog-specific ivermectin quantification face co-elution interference and confounded bioactivity data when using mixed B1a/B1b standards. Ivermectin B1a (CAS 71827-03-7) eliminates these variables as a single-component reference material. - ≥98% HPLC purity ensures unambiguous peak assignment in stability-indicating methods resolving 27 related substances. - B1b-free composition isolates B1a-specific GluCl channel modulation (EC50 104 nM) for resistance profiling and ecotoxicology. - Bulk and custom packaging available with certified CoA; global ambient-temperature shipping from regional hubs.

Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
CAS No. 71827-03-7
Cat. No. B194235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a
CAS71827-03-7
Synonyms5-O-Demethyl-22,23-dihydro-avermectin A1a;  2,23-Dihydroavermectin B1a;  Dihydroavermectin B1a; 
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/t25?,26?,28?,30?,31?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,47-,48-/m1/s1
InChIKeyAZSNMRSAGSSBNP-GXYQGZGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Ivermectin B1a (CAS 71827-03-7): Single-Component Analytical Standard for Antiparasitic Research


Ivermectin B1a (CAS 71827-03-7), also known as 22,23-dihydroavermectin B1a, is the major homolog (>80% to ≥90%) of the commercial anthelmintic mixture ivermectin, a semi-synthetic macrocyclic lactone derived from avermectin B1 via selective reduction of the C22–C23 double bond [1][2]. It possesses a 25-sec-butyl substituent and functions by selectively binding to invertebrate glutamate-gated chloride channels (GluCls) to induce hyperpolarization and paralysis of parasites, while exhibiting low affinity for mammalian ligand-gated chloride channels [3].

Why Ivermectin B1a Cannot Be Interchanged with Bulk Ivermectin Mixture or Analogs


Generic substitution of ivermectin B1a with bulk ivermectin (B1a+B1b mixture), avermectin B1a (unsaturated precursor), or degradation epimers is not scientifically valid for precise analytical or bioactivity studies. Ivermectin B1a differs structurally from avermectin B1a by saturation of the C22–C23 double bond, which alters safety profile and ectoparasitic efficacy [1]. Within the mixture, B1b (25-iso-propyl) exhibits distinct in vitro potency against nematode larval development and serves as a more sensitive probe for ivermectin resistance compared to B1a . Furthermore, base-catalyzed degradation yields epi-ivermectin B1a, which shows dramatically reduced acaricidal activity versus intact B1a . These compositional and stereochemical variations preclude interchangeability in quantitative research settings.

Quantitative Differentiation Evidence for Ivermectin B1a (CAS 71827-03-7)


Structural Origin and Biological Consequence: 22,23-Dihydro Saturation Differentiates Ivermectin B1a from Avermectin B1a

Ivermectin B1a is the 22,23-dihydro derivative of avermectin B1a, produced via selective catalytic reduction of the C22–C23 double bond [1]. This single bond saturation confers improved safety margin in vertebrates and enhanced efficacy against certain ectoparasites relative to the unsaturated precursor avermectin B1a [2].

macrocyclic lactone structure-activity relationship chemical reduction

Differential In Vitro Potency: Ivermectin B1b Exhibits Higher Larval Development Inhibition than Ivermectin B1a

In vitro comparative studies demonstrate that the B1b (25-iso-propyl) homolog is slightly more potent than the B1a (25-sec-butyl) homolog as an inhibitor of nematode larval development and paralysis, and B1b serves as a more sensitive probe for ivermectin resistance . This distinction validates the necessity of single-component B1a in studies requiring homolog-specific activity profiling.

anthelmintic nematode larval development assay

Differential Snail Mortality: Ivermectin B1a Is Inactive at Concentrations Lethal for Ivermectin B1b

Ivermectin B1a (0.3 μg/mL) is inactive against snails, whereas ivermectin B1b at the identical concentration (0.3 μg/mL) produces 100% mortality . This species-selectivity divergence between the two homologs underscores the importance of component-specific procurement for environmental fate or non-target organism studies.

molluscicide species selectivity environmental toxicology

Purity Specifications for Analytical Reference Standards: Ivermectin B1a vs. Bulk Ivermectin

Commercial analytical standards of ivermectin B1a (CAS 71827-03-7) are routinely supplied with certified purity ≥95% to >98% by HPLC , whereas bulk ivermectin API consists of an 80:20 to 90:10 mixture of B1a and B1b [1]. High-speed counter-current chromatography (HSCCC) has achieved isolation of ivermectin B1a at 99.9% purity for use as a definitive reference material [2].

analytical chemistry HPLC reference standard

Quantitative Pharmacokinetic Parameters of Ivermectin B1a in Beagle Dogs

A validated LC-MS/MS study established baseline pharmacokinetic parameters for ivermectin B1a in beagle dogs following oral administration [1]. Under fasting conditions, Cmax was 104 ± 35 μg·L⁻¹ and AUC0–∞ was 2,555 ± 941 h·μg·L⁻¹. Following a high-fat meal, Cmax increased to 147 ± 35 μg·L⁻¹ and AUC0–∞ to 4,198 ± 1,279 h·μg·L⁻¹, representing a 1.4-fold increase in exposure.

pharmacokinetics bioavailability drug metabolism

Procurement-Guided Application Scenarios for Ivermectin B1a (CAS 71827-03-7)


Analytical Reference Standard for HPLC/LC-MS Method Development and Validation

Procure ivermectin B1a with certified purity ≥95% to >98% by HPLC as a single-component reference standard for the development, calibration, and validation of analytical methods for quantifying ivermectin in pharmaceutical formulations or biological matrices. The absence of B1b contamination ensures accurate peak identification and eliminates co-elution interference, a critical requirement for stability-indicating methods such as the recently validated HPLC protocol capable of resolving 27 related substances including the 26-epimer of H2B1a [1].

Homolog-Specific Anthelmintic Resistance Mechanism Studies

Use pure ivermectin B1a in in vitro resistance profiling assays to isolate and characterize the differential sensitivity of nematode populations to the B1a homolog. Since ivermectin B1b exhibits higher in vitro potency against larval development and serves as a more sensitive probe for resistance , mixture-based studies confound interpretation. Pure B1a enables precise determination of homolog-specific resistance factors and P-glycoprotein efflux contributions.

Environmental Fate and Non-Target Organism Toxicology

Employ pure ivermectin B1a for ecotoxicological assessments where homolog-specific effects on non-target species must be delineated. Ivermectin B1a is inactive against snails at 0.3 μg/mL, whereas B1b produces 100% mortality at the same concentration . Procurement of single-component B1a is therefore essential for accurate aquatic and terrestrial environmental risk evaluation studies that require exclusion of B1b-mediated confounding toxicity.

Comparative Bioavailability and Pharmacokinetic Reference Studies

Utilize pure ivermectin B1a as a reference compound in comparative bioavailability and pharmacokinetic investigations. Established PK parameters for B1a in beagle dogs—fasting Cmax 104 ± 35 μg·L⁻¹, AUC0–∞ 2,555 ± 941 h·μg·L⁻¹—serve as validated baseline metrics for evaluating formulation performance, food-effect studies, and P-glycoprotein inhibitor co-administration effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.